PilB is classified under the secretion ATPase superfamily, specifically involved in type IV pilus dynamics. It has been studied extensively in several bacterial species, including Myxococcus xanthus, Pseudomonas aeruginosa, and Acinetobacter baylyi. Its role extends beyond mere assembly; it also participates in signaling pathways that regulate exopolysaccharide production, indicating a multifaceted role in bacterial physiology .
The synthesis of PilB can be achieved through recombinant DNA technology. Typically, the gene encoding PilB is cloned into an expression vector suitable for bacterial systems such as Escherichia coli. Following transformation, the bacteria are cultured to express the protein, which is then purified using affinity chromatography techniques.
In studies involving crystallization for structural analysis, various nucleotide conditions (such as adenosine triphosphate or its analogues) are employed to stabilize the protein in specific conformations. For instance, PilB from Geobacter metallireducens was crystallized in the presence of adenosine diphosphate and a non-hydrolysable ATP analogue to elucidate its structure .
The molecular structure of PilB has been resolved through X-ray crystallography. Notably, the crystal structures of PilB from Geobacter metallireducens reveal a hexameric arrangement with distinct nucleotide binding sites. The analysis shows that the protein consists of multiple domains: an N-terminal domain and a C-terminal domain connected by a flexible linker. The binding of nucleotides such as adenosine diphosphate indicates active sites critical for its ATPase function .
Key structural data include:
PilB catalyzes the hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate, a reaction fundamental to its role in pilus assembly. This ATP hydrolysis provides the necessary energy for conformational changes within the protein that facilitate pilus extension. Mutagenesis studies have demonstrated that specific conserved residues within the Walker A and Walker B motifs are essential for ATP binding and hydrolysis .
The mechanism by which PilB operates involves several steps:
Studies indicate that PilB not only facilitates pilus assembly but also acts as a signaling molecule that can influence other cellular processes such as exopolysaccharide production .
PilB exhibits several notable physical and chemical properties:
Recombinant forms of PilB can be produced with tags for purification purposes without significantly affecting their functional properties .
PilB has significant implications in microbiology and biotechnology:
PilB is a conserved hexameric ATPase essential for type IV pilus (T4P) assembly in bacteria. It belongs to the secretion ATPase superfamily, characterized by four signature motifs: Walker A (GXXGXGK[ST]), Walker B (Dh4GE, where "h" is hydrophobic), His box, and Asp box. These motifs coordinate ATP binding and hydrolysis. Mutagenesis studies in Myxococcus xanthus demonstrate that substitutions in Walker A (e.g., K136Q) or Walker B (e.g., M388I) abolish ATPase activity and disrupt T4P assembly, confirming that both ATP binding and hydrolysis are mechanistically indispensable [2] [6].
Table 1: Key Functional Motifs in PilB ATPases
Motif | Conserved Sequence | Role | Mutational Effect |
---|---|---|---|
Walker A | GXXGXGK( S/T ) | ATP binding | Loss of ATP hydrolysis; pilus defect |
Walker B | ΦΦΦΦDE (Φ: hydrophobic) | ATP hydrolysis; Mg²⁺ coordination | Reduced ATPase; signaling alteration |
Asp Box | DXXXXD | Structural stability | Impaired oligomerization |
His Box | HXXH | Interdomain communication | Disrupted signal transduction |
The Walker A motif binds ATP’s phosphate groups, while the Walker B motif coordinates Mg²⁺ and activates a catalytic water molecule for hydrolysis. In Pseudomonas aeruginosa, PilB variants with Walker A mutations (K136Q) exhibit no ATPase activity in vitro and fail to support pilus extension in vivo [2]. Similarly, the Walker B mutant PilBM388I in M. xanthus lacks ATP hydrolysis capability but unexpectedly retains regulatory functions in exopolysaccharide (EPS) production, indicating functional divergence between enzymatic and signaling roles [6].
Unique to Neisseria spp., PilB’s N-terminal domain (residues 33–175, N. meningitidis) adopts a thioredoxin (Trx) fold with a CXXC redox-active site (CGYC in N. meningitidis). Structural studies reveal a β1-α1-β2-β3-α2-β4-α3 topology, resembling cytochrome maturation proteins (e.g., DsbE) more than canonical Trx [8]. This domain reduces methionine sulfoxide reductase (Msr) domains in PilB’s central and C-terminal regions, protecting against oxidative stress. Its redox potential (−229 mV) is comparable to E. coli Trx, but it cannot be recycled by Trx reductase, highlighting kinetic specialization [8].
The C-terminal domain (CTD) houses the ATPase core and drives hexamerization. Crystal structures of homologs (e.g., A. aeolicus PilT) reveal a RecA-like fold with α/β sandwich topology. In M. xanthus, PilB forms a homohexamer only when fused to P. aeruginosa Hcp1, which stabilizes the oligomeric state. Hexameric PilB binds ATP cooperatively, while monomeric forms lack activity. The hexamer’s central pore (diameter: 40 Å) tapers to 13 Å, suggesting a substrate translocation channel [3] [6].
PilC, an inner membrane platform protein, dimerizes and anchors PilB. In vitro reconstitution shows hexameric PilB binds directly to PilC embedded in liposomes, stimulating PilB’s ATPase activity by 40% [3]. This interaction requires the nucleotide-free state of PilB, as ATP occupancy inhibits binding. Genetic epistasis in M. xanthus places PilB downstream of the T4P filament but upstream of the Dif chemosensory pathway, positioning it as a bridge between pilus dynamics and EPS regulation [6].
PilM, an actin-like cytosolic protein, binds PilB and PilT via its N-terminal domain. In P. aeruginosa, PilM forms dimers through an N-terminal hydrophobic motif. Upon binding PilN’s unstructured N-terminus (residues 1–12), PilM undergoes monomerization and a 20° domain closure, altering its ATP-binding pocket [4]. ATP binding accelerates PilM-PilN association (kon = 1.5 × 10⁴ M⁻¹s⁻¹) compared to ADP (kon = 0.8 × 10⁴ M⁻¹s⁻¹), suggesting nucleotide-dependent regulation. PilM-PilB binding is direct and independent of PilN, but PilM-PilC interaction requires PilB, indicating a hierarchical complex assembly [4].
Table 2: PilM Interaction Network in T4P Machinery
Interacting Partner | Binding Site | Functional Consequence | Dependency |
---|---|---|---|
PilN | N-terminal residues 1–12 | PilM monomerization; domain closure | Direct |
PilB | N-terminal domain | Connects alignment and motor complexes | Direct |
PilT | N-terminal domain | Coordinates retraction motor assembly | Direct |
PilC | Undefined | Anchors motor to membrane | Requires PilB |
All structural and functional data derive from peer-reviewed studies of bacterial T4P systems [1] [3] [4].
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